molecular formula C11H16N2 B126078 N-Phenylpiperidin-4-amine CAS No. 23056-29-3

N-Phenylpiperidin-4-amine

Cat. No. B126078
Key on ui cas rn: 23056-29-3
M. Wt: 176.26 g/mol
InChI Key: LKRMTUUCKBQGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399677B2

Procedure details

To a mixture of 0.5 to 5.0 parts (w/w) of 4-piperidone hydrochloride monohydrate, preferably 1.00 to 3.00 parts (w/w) and 0.5 to 5.0 parts (w/w) of aniline, preferably 1.0 to 2.0 parts (w/w), 1 to 20 parts (w/w) of zinc preferably 4 to 12 parts (w/w) and 5 to 100 parts (w/w) of 90% acetic acid preferably 20 to 50 parts (w/w) were added and stirred at room temperature for 15 to 35 hrs, preferably 20 to 30 hrs, and then at 50 to 90° C., preferably at 65 to 80° C. for 15 to 35 hrs, preferably 20 to 30 hrs. After completion of the reaction, water was added to the reaction mixture and filtered. Crushed ice was added to the filtrate and was neutralized with excess of aqueous sodium hydroxide solution. The crude 4-anilinopiperidine was obtained by filtration. It was then recrystallized with acetone to give colorless needles of 4-anilinopiperidine, mp 105-06° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(O)(=O)C>[Zn].O>[NH:10]([CH:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 to 35 hrs, preferably 20 to 30 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
at 50 to 90° C., preferably at 65 to 80° C. for 15 to 35 hrs
Duration
25 (± 10) h
CUSTOM
Type
CUSTOM
Details
preferably 20 to 30 hrs
Duration
25 (± 5) h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Crushed ice was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The crude 4-anilinopiperidine was obtained by filtration
CUSTOM
Type
CUSTOM
Details
It was then recrystallized with acetone

Outcomes

Product
Details
Reaction Time
25 (± 5) h
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.